![molecular formula C14H19ClN8OS B609933 5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B609933.png)
5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride
Overview
Description
PF 04671536 hydrochloride is a potent and selective inhibitor of phosphodiesterase 8B and phosphodiesterase 8A. It is known for its high selectivity and efficacy, making it a valuable compound in scientific research. The chemical name of PF 04671536 hydrochloride is 5-Methyl-3-[(2R)-4-(2-thiazolylmethyl)-2-morpholinyl]methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine hydrochloride .
Mechanism of Action
- Role in Insulin Secretion : In human pancreatic islet cells, PF-04671536 hydrochloride increases glucose-dependent insulin secretion .
- Elevated cAMP and cGMP levels may modulate downstream signaling pathways, affecting cellular responses .
- Downstream Effects : Enhanced insulin secretion from pancreatic islet cells due to altered intracellular signaling .
- Chemical Properties : PF-04671536 hydrochloride has a molecular weight of 382.87 g/mol and the chemical formula C14H18N8OS·HCl .
- Cellular Effects : Enhanced insulin release from pancreatic islet cells, potentially improving glucose homeostasis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
PF 04671536 hydrochloride interacts with the enzymes PDE8B and PDE8A . It inhibits these enzymes with IC50 values of 1.3 and 1.9 nM, respectively . The nature of these interactions is inhibitory, leading to an increase in glucose-dependent insulin secretion .
Cellular Effects
In human pancreatic islet cells, PF 04671536 hydrochloride increases glucose-dependent insulin secretion . This suggests that it may influence cell signaling pathways related to insulin secretion and glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of PF 04671536 hydrochloride involves the inhibition of PDE8B and PDE8A enzymes . By inhibiting these enzymes, it increases glucose-dependent insulin secretion, suggesting a change in gene expression related to insulin secretion .
Preparation Methods
The synthesis of PF 04671536 hydrochloride involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalizationThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
PF 04671536 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole and morpholine moieties, to form derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
PF 04671536 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of phosphodiesterase 8B and phosphodiesterase 8A.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: PF 04671536 hydrochloride has potential therapeutic applications, particularly in the treatment of diseases related to phosphodiesterase activity, such as diabetes.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
PF 04671536 hydrochloride is unique due to its high selectivity and potency as a phosphodiesterase 8B and phosphodiesterase 8A inhibitor. Similar compounds include:
PF 04957325: Another selective phosphodiesterase 8B inhibitor with similar properties.
PF 04957326: A compound with selectivity for phosphodiesterase 8A.
PF 04957327: A dual inhibitor of phosphodiesterase 8B and phosphodiesterase 8A, but with different pharmacokinetic properties
These compounds share structural similarities but differ in their selectivity, potency, and pharmacokinetic profiles, highlighting the uniqueness of PF 04671536 hydrochloride.
Properties
IUPAC Name |
5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8OS.ClH/c1-9-17-13(15)12-14(18-9)22(20-19-12)7-10-6-21(3-4-23-10)8-11-16-2-5-24-11;/h2,5,10H,3-4,6-8H2,1H3,(H2,15,17,18);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBIGIZPAKPDTF-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(N=N2)C[C@H]3CN(CCO3)CC4=NC=CS4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)


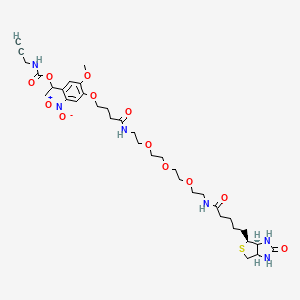
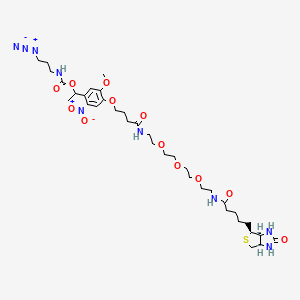
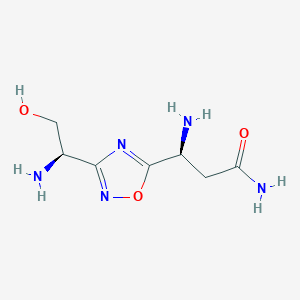


![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)

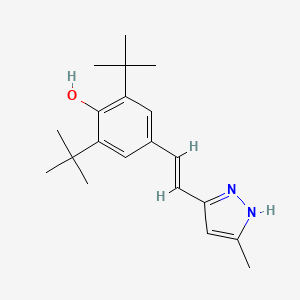
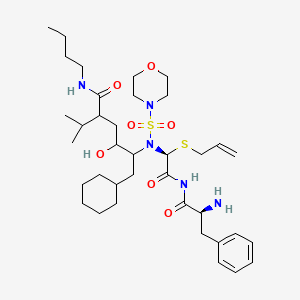
![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)
